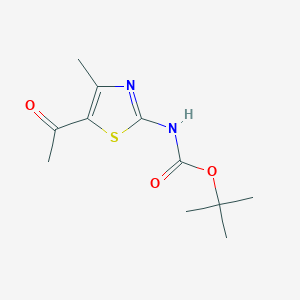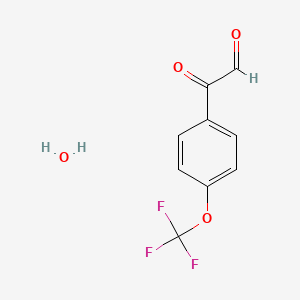![molecular formula C18H25F3N2O2 B12447551 1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine CAS No. 887588-05-8](/img/structure/B12447551.png)
1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine is a chemical compound with the molecular formula C18H25F3N2O2 and a molecular weight of 358.4 g/mol . This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a Boc (tert-butoxycarbonyl) protecting group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Boc Protecting Group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Análisis De Reacciones Químicas
1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine has a wide range of scientific research applications, including:
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The Boc group provides stability and protects the compound from premature degradation .
Comparación Con Compuestos Similares
1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine can be compared with other similar compounds, such as:
1-Boc-2-[(2-fluorophenylamino)-methyl]-piperidine: This compound has a fluorine atom instead of a trifluoromethyl group, resulting in different chemical and biological properties.
1-Boc-2-[(2-chlorophenylamino)-methyl]-piperidine: The presence of a chlorine atom instead of a trifluoromethyl group affects the compound’s reactivity and interactions with molecular targets.
Propiedades
Número CAS |
887588-05-8 |
|---|---|
Fórmula molecular |
C18H25F3N2O2 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
tert-butyl 2-[[2-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-11-7-6-8-13(23)12-22-15-10-5-4-9-14(15)18(19,20)21/h4-5,9-10,13,22H,6-8,11-12H2,1-3H3 |
Clave InChI |
CFYUCPFCVRTOMT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(6-Methoxy-benzothiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12447470.png)
![N-{4-[(furan-2-ylcarbonyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B12447471.png)


![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}benzoic acid](/img/structure/B12447502.png)

![2-({(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}amino)-4-tert-butylphenol](/img/structure/B12447523.png)
![2-[(E)-N-Benzyl-C-[5-(trifluoromethyl)-1H-triazol-4-yl]carbonimidoyl]-4-methyl-phenol](/img/structure/B12447529.png)
![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B12447530.png)
![2-{[bromo(difluoro)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12447533.png)


![5-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12447541.png)
![N-benzyl-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine 1-oxide](/img/structure/B12447558.png)
